2-(Diphenylphosphino)biphenyl
Overview
Description
2-(Diphenylphosphino)biphenyl is an organophosphorus compound that features a biphenyl backbone with a diphenylphosphino group attached to one of the phenyl rings. This compound is widely used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes and facilitate various chemical reactions .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)biphenyl, also known as PhDave-Phos , is a type of ligand that primarily targets palladium (Pd) in various catalytic reactions . Ligands are molecules that bind to a central metal atom to form a coordination complex. In this case, the phosphine functional group in this compound binds to Pd, facilitating various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, Pd, by donating electron density to the metal center, forming a metal-ligand bond . This interaction activates the Pd center, enabling it to participate in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . The ligand’s role is crucial in these reactions, influencing the reactivity, selectivity, and overall success of the reaction .
Biochemical Pathways
These reactions are widely used in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Result of Action
The primary result of this compound’s action is the facilitation of various types of cross-coupling reactions when used as a ligand with Pd . These reactions are crucial for the formation of C-C and C-N bonds, which are fundamental in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This method employs palladium catalysis to couple 2-bromophenyl-diphenylphosphino oxide with 2-halogenated phenylboronic acids . The reaction is carried out in the presence of a base such as potassium phosphate and a ligand like triphenylphosphine in a solvent such as dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles in the presence of a base.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(Diphenylphosphino)biphenyl has numerous applications in scientific research:
Comparison with Similar Compounds
Bis[2-(diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand with a similar structure but different electronic properties.
2,2’-Bis(diphenylphosphino)biphenyl: Another biphenyl-based phosphine ligand with distinct steric and electronic characteristics.
Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO): A related compound with an additional oxygen atom, affecting its coordination behavior.
Uniqueness: 2-(Diphenylphosphino)biphenyl is unique due to its specific electronic and steric properties, which make it highly effective in stabilizing metal complexes and facilitating catalytic reactions. Its biphenyl backbone provides rigidity, while the diphenylphosphino group offers strong electron-donating capabilities .
Properties
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-09-1 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diphenylphosphino)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Diphenylphosphino)biphenyl (dppbp) interact with metal ions, and what are the resulting properties?
A1: this compound acts as a bidentate phosphine ligand, meaning it can donate two electron pairs to a metal ion, forming a stable ring structure. [, ] This interaction leads to the formation of coordination complexes with interesting photophysical and electrochemical properties. For instance, when dppbp coordinates with copper(I) halide, the resulting complexes exhibit green photoluminescence with microsecond lifetimes. [] This luminescence originates from a metal-to-ligand charge transfer (MLCT) transition. []
Q2: What is the structural characterization of this compound, and what spectroscopic data is available?
A2: While the provided abstracts do not delve into the specific spectroscopic data of dppbp itself, they highlight its use in characterizing the synthesized complexes. Techniques like X-ray crystallography are employed to determine the molecular structures of the resulting complexes, revealing the coordination geometry around the metal center and the spatial arrangement of dppbp. [, ] Additionally, spectroscopic methods like UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within the complexes, offering insights into their light absorption and emission properties. []
Q3: Can you explain the catalytic properties and applications of complexes containing this compound?
A3: While the provided research doesn't focus on the catalytic applications of dppbp-containing complexes, it's worth noting that phosphine ligands, in general, are widely used in transition metal catalysis. [] They can influence the reactivity and selectivity of metal catalysts by modulating the electronic and steric environment around the metal center. Further research exploring the catalytic potential of dppbp-containing complexes could be promising, particularly in areas like asymmetric catalysis, where chiral phosphine ligands are highly sought after.
Q4: What are the known applications of this compound in materials science?
A5: The research highlights the potential of dppbp-containing copper(I) halide complexes as emissive materials. [] Their microsecond lifetimes and green emission make them attractive candidates for applications in organic light-emitting diodes (OLEDs). [] Furthermore, the good thermal stability observed for these complexes is crucial for practical applications in electronic devices. []
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